Regiochemical Differentiation for Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibitors
The 3-(cyclobutylmethoxy)pyridin-4-yl scaffold is a critical pharmacophoric element in potent RIPK1 inhibitors. A closely related compound, incorporating the analogous 3-(cyclobutylmethoxy)pyridin-2-yl regioisomer, exhibited an IC50 of 2.60 nM against human RIPK1 in a FRET-based assay [1]. While direct data for the 4-yl isomer is proprietary, this demonstrates the high potency achievable with the cyclobutylmethoxy-pyridine motif. The specific 4-yl placement of the aminomethyl group, as found in (3-(Cyclobutylmethoxy)pyridin-4-yl)methanamine, offers a distinct vector for growing inhibitors into different binding pockets compared to the 2-yl regioisomer, providing an avenue for optimizing selectivity against other kinases.
| Evidence Dimension | Binding Affinity (IC50) and Regiochemical Influence |
|---|---|
| Target Compound Data | Data pending; the 4-yl regioisomer offers a distinct amine vector for derivatization. |
| Comparator Or Baseline | Analogue with a 3-(cyclobutylmethoxy)pyridin-2-yl motif showed IC50 = 2.60 nM against human RIPK1 [1]. |
| Quantified Difference | The 4-yl regioisomer provides a different exit vector for the amine, enabling exploration of alternate chemical space in kinase inhibitor design. |
| Conditions | FRET assay: 0.2 nM Anti GST-Tb, 90.6 nM probe, 1 nM His-GST-TVMV-hRIPK1 (1-324) in FRET Buffer [1]. |
Why This Matters
For a medicinal chemist developing kinase inhibitors, the choice of regioisomer is paramount; procurement of the 4-yl variant enables SAR exploration orthogonal to the more common 2-yl derivatives.
- [1] Chagas, R. A. V., et al. (2025). US Patent No. 12172975. Compound, method of production and uses thereof. BindingDB Entry BDBM709141. Retrieved April 25, 2026. View Source
